2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine

asymmetric catalysis propargylamine copper(I) pybox

Generic pybox ligands often fail to deliver required stereoselectivity in asymmetric synthesis. 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine (CAS 162213-03-8, i-Pr-pybox-diPh) is the diphenyl-substituted pybox that provides a uniquely congested chiral pocket. • ≥99% ee in Cu(I)-catalyzed one-pot propargylamine synthesis • Up to 98% ee in Kharasch-Sosnovsky allylic ester formation • Reversed asymmetric induction vs. mono-substituted pybox Supplied with rigorous QC for reliable performance in pharmaceutical intermediate synthesis.

Molecular Formula C41H39N3O2
Molecular Weight 605.8 g/mol
CAS No. 162213-03-8
Cat. No. B173308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
CAS162213-03-8
Molecular FormulaC41H39N3O2
Molecular Weight605.8 g/mol
Structural Identifiers
SMILESCC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3
InChIKeyVUJKULRKYWRJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

i‑Pr‑pybox‑diPh: A C₂‑Symmetric Chiral Pybox Ligand


2,6‑Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine (CAS 162213‑03‑8), commonly abbreviated as i‑Pr‑pybox‑diPh, belongs to the 2,6‑bis(oxazolinyl)pyridine (pybox) family of chiral, tridentate nitrogen‑donor ligands [REFS‑1]. Characterised by a central pyridine ring flanked by two enantiopure oxazoline heterocycles that carry gem‑diphenyl groups at C‑5 and isopropyl substituents at the stereogenic C‑4 position, this ligand forms robust five‑membered chelate rings with a broad range of Lewis‑acidic metal centres [REFS‑2]. The combination of a rigid, C₂‑symmetric scaffold with the pronounced steric shielding imparted by the gem‑diphenyl motifs makes i‑Pr‑pybox‑diPh a recurrent candidate in enantioselective copper‑, scandium‑, rhodium‑ and iridium‑catalysed transformations.

Enantioselective Cu(I), Sc(III), Rh, Ir catalysis
C₂-symmetric tridentate N-donor scaffold with gem-diphenyl steric shielding
Suitable for asymmetric C–C, C–N, C–O bond-forming methodologies Data to verify

Why Generic Chiral Ligands Cannot Replace i‑Pr‑pybox‑diPh


Generic substitution of chiral pybox ligands is technically unsound because enantioselectivity and catalytic activity are exquisitely sensitive to the steric and electronic profile of the oxazoline substituents [REFS‑1]. The gem‑diphenyl groups of i‑Pr‑pybox‑diPh create a uniquely congested chiral pocket that is absent in simpler pybox variants such as i‑Pr‑pybox or Ph‑pybox, which carry only a single substituent at C‑5. This structural distinction translates into quantitative differences in enantiomeric excess (ee) that can exceed 50 % when evaluated under otherwise identical reaction conditions [REFS‑2]. Consequently, procurement specifications that rely only on the pybox class name without verifying the full substitution pattern risk selecting a ligand that delivers sub‑threshold stereoselectivity and materially different reaction kinetics, directly compromising process scalability and regulatory compliance in pharmaceutical intermediate synthesis.

i‑Pr‑pybox‑diPh
Simpler pybox variants (i‑Pr‑pybox, Ph‑pybox)
Steric environment
Gem‑diphenyl groups create congested chiral pocket
Single substituent at C‑5; reduced steric differentiation
Enantioselectivity
Reported ee typically above 90–99% in multiple reaction classes
May drop by ≥50 percentage points; lower reproducibility
Stereochemical outcome
Preserves or reverses induction predictably with metal tuning
Can deliver opposite product enantiomer in Diels–Alder and conjugate additions

Quantitative Evidence vs. Closest Pybox Analogs


Enantioselectivity in One‑Pot Propargylamine Synthesis

In the copper(I)‑catalysed, one‑pot three‑component coupling of aldehydes, amines and terminal alkynes, the i‑Pr‑pybox‑diPh ligand provides a dramatic improvement in enantioselectivity relative to the simpler i‑Pr‑pybox ligand that lacks the gem‑diphenyl substitution [REFS‑1]. Using the same Cu(I) source and reaction conditions, i‑Pr‑pybox‑diPh raised the enantiomeric excess from < 45 % to ≥ 99 % [REFS‑2]. Simultaneously, the reaction time was reduced from approximately four days to a practical overnight protocol [REFS‑3]. These data establish that the C‑5 gem‑diphenyl groups are not a passive structural embellishment but a performance‑determining molecular feature that directly governs both the stereochemical outcome and the throughput of the catalytic process.

Propargylamine ee
Head-to-head
i‑Pr‑pybox‑diPh / Cu(I): ≥99% ee (12–18 h) vs. i‑Pr‑pybox: reported ≤45% ee; ≈5× longer reaction time
Reported ee improvement of ≥54 pp supports ligand selection for one‑pot propargylamine synthesis
Cu(I)‑catalysed 3‑component coupling; substrate-dependent verification recommended
asymmetric catalysis propargylamine copper(I) pybox

Substrate Scope in Propargylamine Synthesis

A comparative study of pybox‑diPh ligands that vary only the C‑4 alkyl substituent revealed that the isopropyl derivative (i‑Pr‑pybox‑diPh) consistently outperforms the sec‑butyl analogue (s‑Bu‑pybox‑diPh) in the one‑pot propargylamine synthesis [REFS‑1]. Across a panel of aromatic aldehyde and aniline substrates, the i‑Pr variant delivered enantiomeric excess values of 95–99 %, whereas the s‑Bu variant typically yielded 85–92 % ee under otherwise identical conditions [REFS‑2]. The higher conformational rigidity of the isopropyl group is believed to enforce a more ordered transition state, translating into a narrower ee distribution and improved batch‑to‑batch reproducibility.

Substrate scope ee
Head-to-head
i‑Pr‑pybox‑diPh: 95–99% ee (Δ 4%) vs. s‑Bu‑pybox‑diPh: 85–92% ee (Δ 7%)
Narrower ee range suggests improved batch reproducibility
Observed in propargylamine synthesis with aromatic substrates
propargylamine one‑pot multicomponent pybox ligand screening

Propargylic Amination to α‑Tertiary Ethynylamines

In copper‑catalysed enantioselective propargylic amination of ketone‑derived propargylic carbonates, the diphenyl‑substituted pybox ligand plays a critical role in enabling access to α‑tertiary ethynylamines—a product class that is challenging to obtain with simpler Ph‑pybox ligands [REFS‑1]. While Ph‑pybox (R,R‑Ph‑pybox) is effective for N‑aryl tetrahydroisoquinoline arylation, its performance in propargylic substitution with aliphatic propargylic esters is modest (typically 60–78 % ee) [REFS‑2]. The i‑Pr‑pybox‑diPh framework, by contrast, extends the scope to α‑dialkyl and α‑alkyl‑α‑aryl quaternary carbon centres with enantioselectivities of 82–90 % ee, a level that supports formal total synthesis applications of bioactive alkaloids [REFS‑3].

α‑Tertiary amines
Cross‑study comparable
i‑Pr‑pybox‑diPh: 82–90% ee for α‑dialkyl/α‑alkyl‑α‑aryl ethynylamines vs. Ph‑pybox: 60–78% ee; limited to benzylic substrates
Extends scope to quaternary stereocentres relevant for alkaloid synthesis
Propargylic amination conditions; direct transferability requires validation
propargylic amination tertiary stereocentre copper(I) pybox

Enantioselective Allylic C–H Oxidation

In Cu(I)‑catalysed enantioselective allylic oxidation of cyclic olefins using peresters (Kharasch–Sosnovsky reaction), the combination of a pybox ligand bearing gem‑diphenyl and secondary alkyl substituents is uniquely capable of achieving high asymmetric induction [REFS‑1]. Systematic screening revealed that pybox ligands lacking the gem‑diphenyl motif (e.g., i‑Pr‑pybox) gave ≤ 70 % ee, whereas i‑Pr‑pybox‑diPh delivered ≤ 98 % ee when paired with the appropriate perester oxidant [REFS‑2]. The presence of two phenyl rings at C‑5 is essential for creating the sterically differentiated quadrant that discriminates the enantiotopic faces of the allylic radical intermediate; this structural prerequisite is absent in mono‑substituted pybox variants [REFS‑3].

Allylic C–H oxidation
Class‑level inference
i‑Pr‑pybox‑diPh / Cu(I): up to 98% ee vs. i‑Pr‑pybox: ≤70% ee; Ph‑pybox: 72–85% ee
Diphenyl motif essential for high asymmetric induction in Kharasch–Sosnovsky reaction
Perester oxidant selection may modulate outcome; verify with target olefin
allylic oxidation Kharasch–Sosnovsky copper pybox

Reversal of Induction in Diels–Alder Catalysis

In the lanthanide(III)‑triflate‑catalysed Diels–Alder reaction between cyclopentadiene and 3‑acryloyl‑1,3‑oxazolidin‑2‑one, the presence of a phenyl substituent at the oxazoline C‑5 position can reverse the absolute sense of asymmetric induction relative to ligands that carry only a C‑4 substituent [REFS‑1]. The diphenyl‑substituted pybox (trans‑diphenyl‑pybox) gives up to 50 % yield of the exo adduct with excellent ee values (≥ 90 %) for both endo and exo products when combined with Pr(III) or La(III), whereas the corresponding 4‑Me‑5‑Ph pybox delivers predominantly endo adducts with the opposite configuration [REFS‑2]. This demonstrates that the C‑5 substitution is not merely an activity modulator but can determine the stereochemical course of the reaction—a finding with direct consequences for synthetic route design.

Diels–Alder reversal
Cross‑study comparable
Diphenyl‑pybox / La(III) or Pr(III): exo‑selective, ≥90% ee; configuration reversed vs. 4‑Me‑5‑Ph‑pybox (endo‑selective)
C‑5 substitution can invert absolute stereochemical course
Metal‑ion tuning further modulates enantiofacial discrimination
Diels–Alder lanthanide catalysis reversal of induction

Conjugate Addition of Thiols

In scandium(III)‑catalysed asymmetric conjugate addition of thiols to 3‑crotonoyl‑2‑oxazolidinone, the (4S,5S)‑diphenyl‑substituted pybox (which shares the critical C‑5 gem‑diphenyl architecture with i‑Pr‑pybox‑diPh) delivers enantioselectivities up to 92 % ee [REFS‑1]. In contrast, the isopropyl‑substituted i‑Pr‑pybox lacking the diphenyl motif gives approximately 70 % ee for the same transformation under comparable conditions [REFS‑2]. The 22‑percentage‑point improvement underscores that the diphenyl groups, not the C‑4 alkyl chain, are the dominant stereodifferentiating element in this reaction class.

Thiol conjugate addition
Cross‑study comparable
(4S,5S)‑diphenyl‑pybox / Sc(III): up to 92% ee vs. i‑Pr‑pybox: ~70% ee
Diphenyl substituents dominate enantioselectivity; C‑4 alkyl contributes secondarily
Sc(III)‑catalysed thiol conjugate addition; reported 22 pp advantage
conjugate addition thiols scandium(III) pybox

Superior Application Scenarios


Chiral Propargylamines for CNS Drug Discovery

When a medicinal chemistry programme requires enantioenriched propargylamine building blocks (e.g., for monoamine oxidase inhibitors or triazole‑containing CNS agents), i‑Pr‑pybox‑diPh / Cu(I) enables a one‑pot, three‑component coupling that reliably delivers ≥ 99 % ee without pre‑formation of imine intermediates or use of dehydrating agents. The quantitative superiority over i‑Pr‑pybox (< 45 % ee) [REFS‑1] makes the diphenyl‑substituted ligand the only viable pybox‑class option for achieving pharmacopoeia‑grade stereochemical purity directly from the catalytic step, thereby eliminating the need for chiral chromatographic purification at scale.

Quaternary α‑Tertiary Ethynylamine Stereocentres

Route‑scouting efforts aimed at synthesising alkaloids such as (+)-anisomycin or (−)-cytoxazone benefit from the ability of i‑Pr‑pybox‑diPh to support propargylic amination with ketone‑derived carbonates at 82–90 % ee [REFS‑2]. The ligand’s capacity to generate quaternary carbon stereocentres that are inaccessible with Ph‑pybox (60–78 % ee range) [REFS‑3] provides a distinct advantage for late‑stage diversification strategies in natural product synthesis, where the stereochemical integrity of the quaternary centre is essential for biological activity.

Scalable Allylic C–H Oxidation

For process development groups tasked with producing chiral allylic esters as intermediates for macrolide antibiotics or fragrance molecules, the combination of i‑Pr‑pybox‑diPh with tert‑butyl perbenzoate achieves up to 98 % ee in the Kharasch–Sosnovsky reaction [REFS‑4]. This performance level cannot be matched by pybox ligands that lack the gem‑diphenyl motif (typically ≤ 70 % ee) [REFS‑5]. Procurement of the diphenyl‑substituted pybox is therefore a decisive factor in meeting the ≥ 95 % ee specification commonly required for regulated pharmaceutical intermediates without resorting to enzymatic resolution or supercritical fluid chromatography (SFC) separation.

Diels–Alder and Conjugate Addition for exo‑Selectivity

In Diels–Alder and thiol conjugate addition programmes where exo‑selectivity and/or access to a specific product enantiomer are critical, the diphenyl‑substituted pybox scaffold provides a stereochemical outcome that is qualitatively different from mono‑substituted analogues. The C‑5 diphenyl groups can reverse the sense of asymmetric induction relative to 4‑substituted‑only pybox ligands [REFS‑6], and in Sc(III)‑catalysed thiol additions they boost ee from ≈ 70 % to 92 % [REFS‑7]. Procurement of a generic i‑Pr‑pybox or Ph‑pybox therefore carries the risk of delivering the opposite enantiomer or substantially lower ee, directly undermining synthetic route feasibility.

Application
Selection Property
Validation Focus
Propargylamine synthesis for CNS target studies
Enantioselectivity in Cu(I)‑catalysed three‑component coupling
Consistent ≥99% ee benchmark and reaction-time reproducibility
Quaternary stereocentre construction in alkaloid synthesis
Propargylic amination scope for α‑tertiary ethynylamines
Enantioselectivity and substrate generality validation
Allylic oxidation for chiral building blocks
Enantioselectivity in Cu(I)‑catalysed Kharasch–Sosnovsky reaction
Achievable ee without enzymatic resolution or SFC separation
exo‑Selective Diels–Alder and conjugate addition
Stereochemical outcome controlled by C‑5 diphenyl substitution
Reversal of induction and ee improvement over mono‑substituted pybox ligands
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